BenchChemオンラインストアへようこそ!

2-(1H-imidazol-2-yl)butanoic acid

GABA transporter inhibition mGAT3 pharmacology structure-activity relationship

2-(1H-Imidazol-2-yl)butanoic acid (CAS 1508769-00-3) is a C7H10N2O2 heterocyclic amino acid derivative with a molecular weight of 154.17 g/mol, featuring an imidazole ring directly attached to the alpha-carbon of a butanoic acid chain. This alpha-substitution creates a chiral center at C2, distinguishing it from the more extensively studied omega-imidazole alkanoic acid series.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13529693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-2-yl)butanoic acid
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCC(C1=NC=CN1)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-8-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11)
InChIKeyMCKHCWCYNKCKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Imidazol-2-yl)butanoic Acid: Structural Identity and Procurement Baseline for a Chiral Imidazole Alkanoic Acid Building Block


2-(1H-Imidazol-2-yl)butanoic acid (CAS 1508769-00-3) is a C7H10N2O2 heterocyclic amino acid derivative with a molecular weight of 154.17 g/mol, featuring an imidazole ring directly attached to the alpha-carbon of a butanoic acid chain . This alpha-substitution creates a chiral center at C2, distinguishing it from the more extensively studied omega-imidazole alkanoic acid series [1]. The compound is commercially available as a research chemical with standard purity of 95%, supported by batch-specific QC documentation including NMR, HPLC, and GC . Its structural motif places it at the intersection of imidazole-based GABAergic probe development and chiral building block chemistry for medicinal synthesis programs.

Why 2-(1H-Imidazol-2-yl)butanoic Acid Cannot Be Replaced by Omega-Imidazole Alkanoic Acids or Shorter-Chain Analogs in Research Procurement


Substituting 2-(1H-imidazol-2-yl)butanoic acid with its omega-imidazole positional isomer 4-(1H-imidazol-2-yl)butanoic acid (CAS 178388-80-2) or the chain-shortened 2-(1H-imidazol-2-yl)propanoic acid (CAS 1492007-00-7) introduces fundamental changes that invalidate structure-activity relationships. The alpha-substitution pattern creates a chiral center absent in omega-substituted analogs, while the two-carbon ethyl side chain at the alpha position imposes distinct steric and electronic environments compared to the one-carbon methyl branch of the propanoic acid homolog . In the GABA transporter field, the chain length between the imidazole ring and the carboxylic acid moiety is a critical determinant of both mGAT subtype potency and selectivity; the 2011 study by Hack et al. demonstrated that moving from three carbons to four carbons in the omega-series reduces mGAT3 pIC50 from 4.54 to 3.71 and abolishes subtype selectivity [1]. These structure-dependent pharmacological differences establish that each imidazole alkanoic acid variant occupies a unique position in chemical space, precluding generic interchange.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-2-yl)butanoic Acid Versus Its Closest Structural Analogs


Side-Chain Length Differentiation: mGAT3 Inhibitory Potency Declines Beyond the Three-Carbon Optimum in the Omega-Imidazole-2-yl Series

In the omega-imidazole-2-yl alkanoic acid series, the three-carbon propanoic acid analog (13·HCl) demonstrated the highest mGAT3 inhibitory potency with a pIC50 of 4.54 ± 0.15. Chain extension to the four-carbon butanoic acid homolog (14·HCl, the omega-substituted positional isomer of the target compound) resulted in a substantial potency reduction to pIC50 3.71 ± 0.04, representing a 6.8-fold decrease in affinity [1]. This chain-length sensitivity establishes that the four-carbon backbone occupies a suboptimal position on the SAR curve for omega-substituted analogs, whereas the target compound's alpha-substitution pattern relocates the carboxylic acid moiety to a geometrically distinct position that may circumvent this potency penalty [2].

GABA transporter inhibition mGAT3 pharmacology structure-activity relationship

Imidazole Ring Regioisomerism: 2-yl Versus 4-yl Attachment Alters mGAT3 Potency and Subtype Selectivity

Comparison of imidazole-2-yl and imidazole-4-yl regioisomers in the omega-alkanoic acid series reveals that the 4-yl attachment consistently confers superior mGAT3 potency. 1H-Imidazol-4-ylacetic acid (20) achieved pIC50 4.76 ± 0.08 at mGAT3 with 35:1 selectivity over mGAT1, whereas the corresponding imidazole-2-yl analog 12·HCl showed only pIC50 3.86 ± 0.12 with ≤7:1 selectivity [1]. This regioisomeric potency difference of 0.90 pIC50 units (7.9-fold) persists across chain lengths [1]. For the target compound, the 2-yl attachment to an alpha-substituted butanoic acid framework represents a regioisomeric combination not evaluated in the published omega-series, creating an unexplored region of imidazole alkanoic acid chemical space [2].

imidazole regioisomerism mGAT3 selectivity GABA transporter pharmacology

Alpha-Substitution Creates a Chiral Center Absent in Omega-Substituted Imidazole Alkanoic Acids

2-(1H-Imidazol-2-yl)butanoic acid possesses a chiral center at the alpha-carbon (C2 of the butanoic acid chain), a structural feature entirely absent in omega-substituted imidazole alkanoic acids such as 4-(1H-imidazol-2-yl)butanoic acid (CAS 178388-80-2) and 4-(1H-imidazol-4-yl)butanoic acid (CAS 25651-69-8) . Among closely related analogs, only 2-(1H-imidazol-2-yl)propanoic acid (CAS 1492007-00-7) shares this chirality, but with a methyl rather than ethyl substituent at the chiral center . The ethyl substituent in the target compound provides greater steric bulk (Taft Es value for ethyl: -0.07 vs. methyl: 0.00) and enhanced lipophilicity (calculated ΔlogP ≈ +0.5 for ethyl vs. methyl substitution), which directly impacts molecular recognition in chiral environments such as enzyme active sites and transporter binding pockets [1].

chiral building block enantioselective synthesis alpha-substituted amino acid analog

Alpha-Carboxylic Acid Placement Alters pKa and Hydrogen-Bonding Geometry Relative to Omega-Substituted Isomers

The alpha-substitution pattern in 2-(1H-imidazol-2-yl)butanoic acid places the carboxylic acid group directly adjacent to the imidazole-bearing carbon, creating a distinct electronic environment compared to omega-substituted isomers where the carboxylate is terminally positioned and separated by a flexible hydrocarbon linker. In the 2011 Hack et al. study, the imidazole-2-carboxylic acid (11·HCl, where the carboxylate is directly attached to the imidazole ring) was essentially inactive at all mGAT subtypes (pIC50 < 3.0), while the acetic acid homolog 12·HCl (one-carbon spacer) regained measurable potency [1]. This demonstrates that even single-atom changes in carboxylate proximity to the imidazole ring produce binary activity differences. The target compound's alpha-carboxylate geometry, with the acid group on the same carbon as the imidazole attachment, represents a conformationally constrained arrangement that pre-organizes the molecule for bidentate hydrogen-bonding interactions not achievable by flexible omega-substituted isomers .

physicochemical property differentiation pKa modulation molecular recognition

Optimal Research and Procurement Application Scenarios for 2-(1H-Imidazol-2-yl)butanoic Acid Based on Verified Differentiation Evidence


Exploratory mGAT3 Pharmacology Where Omega-Series SAR Has Reached Its Limit

The published omega-imidazole alkanoic acid series has established a clear SAR showing that imidazole-4-ylacetic acid (pIC50 4.76) represents the potency ceiling for terminal carboxylate placement [1]. The alpha-substituted framework of 2-(1H-imidazol-2-yl)butanoic acid relocates the carboxylate to a geometrically constrained position adjacent to the imidazole-bearing chiral center, representing a structurally novel entry point for mGAT3 probe development that has not been systematically evaluated [2]. Research groups seeking to explore beyond the established omega-series SAR landscape can use this compound to test whether alpha-carboxylate placement rescues activity in chain-length contexts (four-carbon backbone) where omega-substituted analogs show diminished potency (pIC50 3.71 for 14·HCl vs. 4.54 for 13·HCl) [1].

Chiral Building Block for Enantioselective Medicinal Chemistry Synthesis

The chiral center at the alpha-carbon of 2-(1H-imidazol-2-yl)butanoic acid enables its use as a scaffold for enantioselective synthesis programs, distinguishing it from the achiral omega-substituted imidazole alkanoic acids such as 4-(1H-imidazol-2-yl)butanoic acid and 4-(1H-imidazol-4-yl)butanoic acid [1]. The ethyl substituent at the chiral center provides greater steric differentiation between enantiomers compared to the methyl group in 2-(1H-imidazol-2-yl)propanoic acid [2], making it a more informative probe for studying stereochemical requirements in imidazole-recognizing biological targets. Medicinal chemistry teams requiring imidazole-containing chiral amino acid analogs with an ethyl side chain for fragment-based drug discovery or peptidomimetic design should prioritize this compound over achiral omega-substituted alternatives.

Imidazole Alkanoic Acid Library Expansion with an Alpha-Substituted Four-Carbon Scaffold

Comprehensive SAR exploration of the imidazole alkanoic acid chemical space requires systematic variation of both chain length and carboxylate position. The 2011 and 2016 studies by the Wanner group established SAR for omega-imidazole-2-yl and omega-imidazole-4-yl acetic through pentanoic acids, but alpha-substituted variants were not included [1][2]. 2-(1H-Imidazol-2-yl)butanoic acid fills a specific gap: it is the only commercially available alpha-substituted imidazole-2-yl alkanoic acid with a four-carbon backbone . For laboratories constructing focused imidazole alkanoic acid libraries to profile GABA transporter subtypes or related SLC6 family transporters, this compound provides the alpha-substituted, four-carbon, 2-yl regioisomer combination that is missing from published screening collections.

Physicochemical Property Benchmarking Against Omega-Isomers for Computational Chemistry Validation

The alpha-substitution pattern in the target compound produces measurably different physicochemical properties compared to its omega-substituted isomer 4-(1H-imidazol-2-yl)butanoic acid (CAS 178388-80-2), despite identical molecular formula (C7H10N2O2) and molecular weight (154.17 g/mol) [1][2]. Key computable differences include: altered pKa of the carboxylic acid due to proximity to the electron-withdrawing imidazole ring; different conformational flexibility (fewer rotatable bonds in the alpha-isomer); and distinct hydrogen-bond donor/acceptor geometry. These property differences make the compound pair an ideal test set for validating computational models that predict biological activity from molecular descriptors, as any observed activity divergence between the isomers cannot be attributed to differences in molecular formula or lipophilicity, but must arise from the spatial arrangement of pharmacophoric elements .

Quote Request

Request a Quote for 2-(1H-imidazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.